Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-8(4-6)7(10)5-11-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSYONPDOYBASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610611-84-1 | |
| Record name | Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-5-carboxylate. One common method includes the reaction of pyrazolo[1,5-a]pyridine-5-carboxylate with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature and monitored until completion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate has shown potential in several therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to interact with specific biological targets suggests it could influence cellular signaling pathways relevant to inflammation.
- Cancer Research : The compound has been studied for its anticancer properties. Its structural similarities to other pyrazolo-pyridine derivatives suggest potential efficacy against various cancer types. The compound's ability to inhibit specific enzymes involved in tumor progression is an area of ongoing research.
- Neurological Disorders : There is evidence that this compound may be useful in treating neurological disorders, including Alzheimer's disease. The compound's synthesis as an intermediate for pharmaceutical agents targeting neurodegenerative diseases highlights its importance in this field .
Organic Synthesis Applications
The versatility of this compound makes it a valuable building block in organic synthesis:
- Synthesis of Derivatives : The compound can undergo various chemical reactions, allowing for the creation of numerous derivatives with different functional groups. This adaptability facilitates the design of new compounds with tailored biological activities.
- Photophysical Properties : Recent studies have noted significant photophysical properties associated with this compound, making it relevant in material science applications. Its ability to absorb and emit light can be exploited in developing new materials for optoelectronic devices.
Case Study 1: Anti-inflammatory Mechanism Exploration
In vitro studies have demonstrated that this compound interacts with enzymes involved in inflammatory responses. A study assessed its binding affinity to various targets, revealing potential pathways through which the compound exerts its effects on inflammation. Further research using molecular docking techniques is planned to elucidate these interactions more clearly.
Case Study 2: Anticancer Activity
Research investigating the anticancer properties of this compound focused on its effect on cell proliferation in different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes and Modifications
| Synthetic Route | Yield (%) | Modifications Possible |
|---|---|---|
| Cyclocondensation with aminopyrazoles | >70 | Substitution at positions 2, 3, 4 |
| Nucleophilic aromatic substitution | >60 | Functional group variations at position 5 |
Mechanism of Action
The mechanism of action of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Positional Isomers and Functional Group Variations
The reactivity and applications of pyrazolo[1,5-a]pyridine derivatives depend heavily on substituent positions and functional groups. Key analogs include:
Key Observations :
- Positional Isomerism : Bromine at C3 (target compound) vs. C5 (e.g., Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate) significantly impacts electronic distribution. The C3 bromine in the target compound facilitates regioselective cross-coupling at the pyridine ring .
- Functional Groups : Replacing the methyl ester with an aldehyde (e.g., 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde) increases electrophilicity, enabling nucleophilic additions but reducing stability .
Biological Activity
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 3-position and a carboxylate ester functional group.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. It can modulate the activity of various kinases involved in signaling pathways crucial for cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of this compound may serve as potent inhibitors of several key kinases implicated in cancer progression. For instance, studies have shown that similar pyrazolo[1,5-a]pyridine compounds exhibit inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β), which are vital in tumorigenesis .
Inhibitory Effects on Kinases
A comparative analysis of related compounds reveals that this compound may possess the following activities:
| Compound | Target Kinase | Inhibition Potency | Reference |
|---|---|---|---|
| This compound | CDK-2 | Moderate | |
| This compound | GSK-3β | High | |
| Analog A | AXL Kinase | Low | |
| Analog B | c-MET Kinase | Moderate |
Study on Antitubercular Activity
In a study focusing on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives as antitubercular agents, this compound was included in a series of compounds tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the core structure enhanced potency against resistant strains while maintaining low cytotoxicity to human cells .
Pharmacokinetic Studies
Pharmacokinetic properties are critical for assessing the therapeutic potential of this compound. A study reported the following pharmacokinetic profile for an analog:
| Route | Dose (mg/kg) | AUC (h·μg/L) | C_max (μg/L) | T_max (h) | T_1/2 (h) |
|---|---|---|---|---|---|
| Oral | 10 | 15638 | 1428 | 4.67 | 5.10 |
This profile suggests good bioavailability and favorable absorption characteristics .
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate?
The synthesis typically involves bromination of the pyrazolo[1,5-a]pyridine core. A common approach includes:
- Step 1 : Condensation of α,β-unsaturated esters with aldehydes under mild conditions to form the pyrazolo[1,5-a]pyridine backbone .
- Step 2 : Regioselective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
- Step 3 : Esterification of the carboxyl group using methanol and acid catalysis.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Crystallization via slow evaporation from hexane/ethyl acetate/dichloromethane (3:1:1 v/v/v) improves crystallinity .
Q. How can the compound be characterized structurally?
Key characterization techniques include:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., bromine at C3, ester at C5) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected: 255.068 g/mol) .
- X-ray Diffraction (XRD) : For unambiguous structural assignment. Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) . Crystallographic data (e.g., space group P1, unit cell parameters ) should be refined using SHELXL .
Q. What solvents and conditions are optimal for purification?
- Column Chromatography : Use silica gel with hexane:ethyl acetate (3:1 to 1:1 gradient) to resolve brominated byproducts .
- Crystallization : Slow evaporation from a ternary solvent system (hexane:ethyl acetate:dichloromethane) at 298 K produces high-quality crystals suitable for XRD .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Data Collection : Ensure high-resolution (<1.0 Å) data using a low-temperature (100 K) setup to minimize thermal motion .
- Refinement in SHELXL : Apply restraints for disordered atoms and anisotropic displacement parameters. Validate using R-factor convergence () and goodness-of-fit () .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···N, C–H···O) using Mercury software to confirm packing stability .
Q. What strategies improve regioselectivity in bromination reactions?
- Directing Groups : The ester at C5 electronically directs bromination to C3 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination kinetics .
- Temperature Control : Reactions at 0–5°C minimize di-brominated byproducts .
Q. How can computational methods predict biological activity of derivatives?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity of carboxylate or amide derivatives .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity using Gaussian09 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
